molecular formula C7H13N3 B1601456 N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine CAS No. 340967-02-4

N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine

Cat. No. B1601456
CAS RN: 340967-02-4
M. Wt: 139.2 g/mol
InChI Key: WGXJFYMKBJEBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine, also known as N-ethyl-2-pyrazoline, is an organic compound that is used in the synthesis of various pharmaceutical drugs, such as the anti-inflammatory agent etanercept. It is also used in the synthesis of a variety of other compounds, including dyes, fragrances, and other pharmaceuticals. N-ethyl-2-pyrazoline is a colorless solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of approximately 144°C and a boiling point of approximately 212°C.

Scientific Research Applications

Synthesis of Chelating Agents

Compounds derived from N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine have been used in the synthesis of new pyrazole-containing chelating agents. These chelating agents are synthesized through the condensation of hydroxymethylpyrazole with various amines, yielding compounds that are fully substituted by pyrazol-1-ylmethyl groups. Such compounds have applications in coordination chemistry and could potentially be used in the removal of heavy metals from solutions or as part of catalytic systems (Driessen, 2010).

Ligand Synthesis for Metal Complexes

N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine derivatives have been utilized in the synthesis of ligands for metal complexes. These complexes, characterized by their low symmetry and interesting coordination properties, have been explored for various applications, including catalysis and material science. For example, pyrazole-based tripodal tetraamine ligands have been prepared and complexed with metals such as cobalt and zinc, demonstrating the potential for these complexes in catalysis and as functional materials (Cubanski et al., 2013).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine derivatives. These compounds have been shown to exhibit significant antibacterial and antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents. For instance, new ethanone derivatives containing the 1H-pyrazol-1-yl moiety have been synthesized and shown to possess antimicrobial activity against common pathogenic bacteria and fungi (Asif et al., 2021).

Fluorescence Properties and Material Science

The coordination complexes derived from N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine and its analogs have been explored for their fluorescence properties. These studies are crucial for developing new materials with potential applications in sensing, imaging, and light-emitting devices. For instance, substituted group-directed assembly of Zn(II) coordination complexes based on pyrazolone-based Salen ligands has been studied for their syntheses, structures, and fluorescence properties, indicating the role of such compounds in the advancement of fluorescent materials science (Song et al., 2015).

properties

IUPAC Name

N-ethyl-2-pyrazol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-8-5-7-10-6-3-4-9-10/h3-4,6,8H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXJFYMKBJEBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476624
Record name N-ETHYL-2-(1H-PYRAZOL-1-YL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine

CAS RN

340967-02-4
Record name N-ETHYL-2-(1H-PYRAZOL-1-YL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Reactant of Route 5
Reactant of Route 5
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.